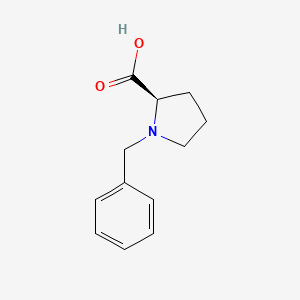

(R)-1-Benzylpyrrolidine-2-carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-1-benzylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNROFTAJEGCDCT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56080-99-0 | |

| Record name | Benzyl-D-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056080990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL-D-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7PKG3CZG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Chiral Scaffold

An In-Depth Technical Guide to (R)-1-Benzylpyrrolidine-2-carboxylic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry

This compound is a synthetically versatile, non-proteinogenic amino acid derivative that has garnered significant attention from the scientific community, particularly those in drug discovery and development. As a derivative of L-proline, it belongs to a class of compounds known as "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, diverse biological targets. The defining features of this molecule are its stereochemically defined pyrrolidine ring and the N-benzyl group.

The rigid, five-membered pyrrolidine ring is a cornerstone of its utility. Unlike flexible aliphatic chains, this cyclic structure reduces the conformational entropy upon binding to a biological target, a thermodynamically favorable event that can lead to enhanced binding affinity. The fixed stereocenter at the C-2 position allows for precise, three-dimensional orientation of the carboxylic acid and the benzyl group, which is critical for achieving specific and high-affinity interactions with chiral protein active sites.[1] The N-benzyl group not only adds lipophilicity, which can be crucial for cell membrane permeability, but also provides a site for further functionalization and can engage in favorable pi-stacking interactions within protein binding pockets.

This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. It covers the compound's core properties, a detailed synthetic protocol, its key applications as a chiral building block, and the mechanistic rationale for its use in designing targeted therapeutics.

Part 1: Physicochemical and Analytical Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental for its effective use in a research setting. These properties dictate storage conditions, solvent selection for reactions and assays, and the methods for characterization and quality control.

Core Physicochemical Properties

The key physical and chemical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅NO₂ | [2][3][4] |

| Molecular Weight | 205.25 g/mol | [2][3][4] |

| CAS Number | 56080-99-0 | [2] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 149 - 151 °C | [5] |

| Solubility | DMSO: ≥ 50 mg/mL (requires sonication/heating) | [2] |

| Storage (Powder) | -20°C for up to 3 years | [2][6] |

| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [2][6] |

Expected Spectroscopic Signature

While a publicly available, peer-reviewed full dataset for this specific molecule is not readily found, its structure allows for a confident prediction of its spectroscopic characteristics based on well-established principles of organic spectroscopy. For a researcher synthesizing or verifying this compound, the following spectral features would be anticipated.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the diastereotopic protons on the pyrrolidine ring.

-

Carboxylic Acid (COOH): A very broad singlet appearing far downfield, typically in the 10-12 ppm range. This peak's position is highly dependent on solvent and concentration due to hydrogen bonding and may sometimes be difficult to observe.[7][8][9]

-

Aromatic Protons (C₆H₅): A multiplet corresponding to 5 protons, expected between 7.2-7.5 ppm.

-

Benzyl CH₂: Two diastereotopic protons that will likely appear as a pair of doublets (an AB quartet) around 3.5-4.5 ppm due to the adjacent chiral center.

-

Pyrrolidine CH (C2-H): A multiplet, likely a doublet of doublets, around 3.0-3.5 ppm.

-

Pyrrolidine CH₂ (C3, C4, C5): A series of complex multiplets between 1.8-3.2 ppm, corresponding to the 6 remaining protons on the pyrrolidine ring.

-

-

¹³C NMR Spectroscopy:

-

Carboxyl Carbon (COOH): A signal in the 165-185 ppm range, characteristic of a carboxylic acid carbonyl.[7][9]

-

Aromatic Carbons (C₆H₅): Multiple signals between 125-140 ppm.

-

Pyrrolidine Carbons (C2, C5): Signals for carbons adjacent to the nitrogen atom are expected in the 50-70 ppm range.

-

Benzyl CH₂: A signal around 55-65 ppm.

-

Pyrrolidine Carbons (C3, C4): Signals for the remaining ring carbons would appear further upfield, typically between 20-40 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. This band will overlap with the C-H stretching region.[8][10]

-

C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹ (aliphatic) and 3000-3100 cm⁻¹ (aromatic), often superimposed on the broad O-H band.

-

C=O Stretch: A strong, sharp absorption between 1690-1760 cm⁻¹. For a dimerized acid, this peak is typically centered around 1710 cm⁻¹.[8][10]

-

C-O Stretch & O-H Bend: Absorptions in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.[10]

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z = 205.11 (for the exact mass).

-

Major Fragments: A prominent fragment would be the loss of the benzyl group (C₇H₇, 91 Da), resulting in a peak at m/z = 114. Another key fragmentation is the loss of the carboxyl group (COOH, 45 Da), leading to a peak at m/z = 160. The base peak is often the benzyl cation at m/z = 91.

-

Part 2: Synthesis and Stereochemical Integrity

The synthesis of this compound starts from the readily available and enantiomerically pure chiral pool starting material, (R)-proline (more commonly, its enantiomer L-proline is used, but the principle is identical). The key transformation is the selective N-alkylation of the secondary amine of the proline ring.

Rationale for Synthetic Strategy

The secondary amine of proline is a strong nucleophile, but direct alkylation with benzyl bromide can be challenging. It can lead to over-alkylation (formation of a quaternary ammonium salt) and requires careful control of stoichiometry and reaction conditions. A more robust and widely used method is reductive amination, but for a simple benzylation, direct alkylation under basic conditions is efficient. The choice of base is critical: a non-nucleophilic base is required to deprotonate the carboxylic acid and, to a lesser extent, the amine, without competing in the alkylation reaction. A base like sodium carbonate or potassium carbonate in a polar aprotic solvent is a common choice. The stereochemical integrity of the C-2 chiral center is robust and is not at risk of racemization under these conditions.

Detailed Experimental Protocol: N-Benzylation of (R)-Proline

This protocol describes a standard procedure for the synthesis of the title compound.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-Proline (1 equiv., e.g., 5.0 g).

-

Add a mixture of water and ethanol (e.g., 1:1 ratio, 100 mL). Stir until the proline is fully dissolved.

-

Add potassium carbonate (K₂CO₃) (3 equiv.). The addition of the base is crucial to neutralize the carboxylic acid and to act as a proton scavenger for the HCl that will be generated.

-

Add benzyl chloride (1.2 equiv.) dropwise to the stirring solution at room temperature. Using benzyl chloride instead of bromide can be more cost-effective, and the reactivity is sufficient.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The product is more non-polar than the starting proline. A suitable mobile phase would be Dichloromethane:Methanol (9:1).

Step 3: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloride and other non-polar impurities.

-

Carefully acidify the aqueous layer to pH ~6 using 1M HCl. This step is critical. The product is zwitterionic and has an isoelectric point around this pH, causing it to precipitate out of the solution. Over-acidification will re-solubilize the product as the hydrochloride salt.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the resulting white solid by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

Step 4: Purification

-

The crude product can be purified by recrystallization from a hot ethanol/water mixture to yield this compound as a crystalline white solid.

Synthesis Workflow Diagram

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]

- 4. (R)-2-benzylpyrrolidine-2-carboxylic acid | C12H15NO2 | CID 2761822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adooq.com [adooq.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to the Synthesis of (R)-1-Benzylpyrrolidine-2-carboxylic Acid

Abstract

(R)-1-Benzylpyrrolidine-2-carboxylic acid, also known as N-Benzyl-D-proline, is a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and inherent chirality make it an invaluable synthon for constructing complex, enantiomerically pure pharmaceutical compounds, including protease inhibitors and other biologically active molecules.[1][2] This guide provides an in-depth exploration of the most efficient and reliable synthetic route to this compound, beginning with the readily available chiral pool starting material, D-proline. We will dissect the reaction mechanism, provide a field-proven, step-by-step experimental protocol, and detail the necessary characterization and quality control measures. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this essential synthesis.

The Strategic Advantage: Synthesis from the Chiral Pool

In the pursuit of enantiopure compounds, the most efficient strategy often involves leveraging nature's own stereochemical precision. The synthesis of this compound is a classic example of the "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.

The Rationale for D-Proline:

D-proline serves as the ideal precursor for this synthesis.[3][4] Its key advantages include:

-

Inherent Chirality: The stereocenter at the C-2 position is already established with the correct (R)-configuration, circumventing the need for complex asymmetric catalysis or chiral resolution steps.

-

Structural Rigidity: The five-membered ring provides a conformationally constrained scaffold that is often desirable in drug design.[3]

-

Functional Handles: The secondary amine and carboxylic acid groups offer distinct points for chemical modification.

The core transformation is a direct N-alkylation of D-proline with a benzyl halide. This is a robust and high-yielding nucleophilic substitution reaction.

Reaction Mechanism: SN2 N-Alkylation

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

-

Deprotonation: A base, typically a strong hydroxide like potassium hydroxide (KOH), deprotonates the secondary amine of the D-proline substrate. This generates a more potent nucleophile, the corresponding amide anion.

-

Nucleophilic Attack: The highly nucleophilic nitrogen anion attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide).

-

Displacement: The halide acts as a leaving group, resulting in the formation of the new nitrogen-carbon bond and yielding the desired N-benzylated product.

The workflow is designed to be straightforward, moving from reaction setup to final product isolation with minimal complexity.

Caption: High-level workflow for the synthesis of the target compound.

Field-Proven Experimental Protocol

This protocol is adapted from established literature procedures and represents a reliable method for laboratory-scale synthesis.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| D-Proline | 115.13 | 5.00 g | 43.43 | 1.0 eq. |

| Potassium Hydroxide (KOH) | 56.11 | 9.78 g | 174.3 | 4.0 eq. |

| Benzyl Chloride | 126.58 | 7.50 mL (8.25 g) | 65.2 | 1.5 eq. |

| Isopropanol | - | 50 mL | - | Solvent |

| Chloroform | - | ~80 mL | - | Extraction Solvent |

| Acetone | - | ~30 mL | - | Recrystallization Solvent |

| 6 M Hydrochloric Acid (HCl) | - | As needed | - | For pH adjustment |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add D-proline (5.00 g, 43.43 mmol) and isopropanol (50 mL).

-

Add potassium hydroxide (9.78 g, 174.3 mmol) to the suspension.

-

Heat the mixture to 40°C and stir until the solids are completely dissolved, resulting in a clear solution.

-

-

N-Alkylation Reaction:

-

Once the solution is clear, add benzyl chloride (7.50 mL, 65.2 mmol) dropwise to the flask.

-

Maintain the reaction temperature at 40°C and continue stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by adding 6 M HCl dropwise until the pH reaches 5-6. This step is critical as it protonates the carboxylic acid and precipitates excess salts.

-

Add chloroform (50 mL) to the neutralized mixture and stir vigorously overnight. This helps in the complete precipitation of inorganic salts and extraction of the product into the organic layer.

-

Filter the mixture to remove the precipitated salts (primarily KCl). Wash the collected solids with an additional portion of chloroform (30 mL).

-

Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

-

-

Purification:

-

Add acetone (30 mL) to the crude residue. The product should precipitate as a white solid.

-

Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold acetone.

-

Dry the product under vacuum to yield this compound. (Expected yield: 60-90%).

-

Caption: SN2 mechanism for the N-benzylation of D-proline.

Quality Control: Characterization and Analysis

Ensuring the chemical and stereochemical purity of the final product is paramount. The following analytical data are typical for the synthesized compound. Note that while NMR and mass spectrometry data are identical for both (R) and (S) enantiomers, the sign of the specific rotation will be opposite.

| Analysis Technique | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | ~175 °C[5] |

| ¹H NMR (300 MHz, D₂O) | δ 7.53 (s, 5H, Ar-H), 4.40 (s, 2H, CH₂Ph), 4.01 (dd, 1H), 3.73-3.58 (m, 1H), 3.38-3.21 (m, 1H), 2.62-2.41 (m, 1H), 2.27-1.89 (m, 3H)[5] |

| ¹³C NMR (75 MHz, D₂O) | δ 173.5, 130.6, 130.1, 130.0, 129.3, 68.2, 58.3, 54.6, 28.8, 22.8[5] |

| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₂H₁₆NO₂: 206.1176; found: ~206.1165[5] |

| Optical Rotation | The specific rotation should be measured and compared to literature values for the (R)-enantiomer to confirm stereochemical integrity. |

Note: The provided NMR data is for the (S)-enantiomer but is structurally identical for the (R)-enantiomer.[5]

Broader Context and Applications

While direct N-alkylation of D-proline is the most common and practical route, the field of proline chemistry is vast. More complex, functionalized proline derivatives can be synthesized through various advanced methods, including:

-

[1][6]-Dipolar Cycloadditions: Using azomethine ylides to construct the pyrrolidine ring.[6]

-

Diastereoselective Alkylations: Modifying existing proline scaffolds at other positions on the ring.[6][7]

-

Enantioselective Organocatalysis: Using proline itself or its derivatives to catalyze asymmetric reactions, a testament to its importance in stereocontrolled synthesis.[8][9]

The primary value of this compound lies in its role as an intermediate.[1][10] The benzyl group serves as a stable protecting group for the nitrogen atom, which can be removed later in a synthetic sequence via hydrogenolysis if the free secondary amine is required.[11] This allows chemists to perform selective modifications on the carboxylic acid moiety, such as amide bond formation, to build larger, more complex target molecules for drug discovery programs.

Conclusion

The synthesis of this compound via the N-alkylation of D-proline is a robust, efficient, and highly reliable method that exemplifies the power of chiral pool synthesis. This guide provides the fundamental mechanistic understanding and a detailed, actionable protocol for its successful preparation. The resulting compound is a high-value chiral building block, essential for the development of next-generation therapeutics, making mastery of its synthesis a valuable skill for any researcher in the chemical or pharmaceutical sciences.

References

- 1. 1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 5. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 6. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-benzyl-L-proline: Structure, Synthesis, and Application

Introduction: The Significance of N-benzyl-L-proline in Modern Synthesis

N-benzyl-L-proline, a synthetic derivative of the naturally occurring amino acid L-proline, has emerged as a pivotal molecule in the field of organic chemistry. Its unique structural features—a rigid pyrrolidine ring conferring a specific stereochemistry, a secondary amine, and a carboxylic acid—make it an exceptionally versatile building block and organocatalyst. The introduction of the N-benzyl group enhances its steric profile and modifies its electronic properties compared to its parent amino acid, opening new avenues for its application.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, a detailed and validated synthetic protocol, its critical role in asymmetric organocatalysis, and essential safety protocols. The aim is to furnish the scientific community with a robust and practical resource for leveraging N-benzyl-L-proline in their research endeavors, from fundamental mechanistic studies to the synthesis of complex, optically pure molecules.[1][2]

Physicochemical Properties and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. N-benzyl-L-proline is a white crystalline solid, and its key identifiers and properties are summarized below.[3] The IUPAC name for this compound is (2S)-1-benzylpyrrolidine-2-carboxylic acid.[4]

Table 1: Core Physicochemical Data for N-benzyl-L-proline

| Property | Value | Source(s) |

| CAS Number | 31795-93-4 | [1][2][4][5] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2][4] |

| Molecular Weight | 205.25 g/mol | [1][2][4] |

| Melting Point | 168-171 °C | [5] |

| Appearance | White crystalline powder or crystal | [3] |

| Solubility | Soluble in ethanol and chloroform; slightly soluble in water, acetone, dichloromethane, and methanol. | [3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and quality control of N-benzyl-L-proline. Key spectral data are as follows:

-

¹H NMR (300 MHz, D₂O): δ 7.53 (s, br, 5H, Ar-H), 4.40 (s, 2H, CH₂Ph), 4.01 (dd, 1H, J = 6.7, 9.3 Hz, CHCO₂H), 3.73-3.58 (m, 1H), 3.38-3.21 (m, 1H), 2.62-2.41 (m, 1H), 2.27-1.89 (m, 3H).[1][6]

-

¹³C NMR (75 MHz, D₂O): δ 173.54, 130.55, 130.05, 129.96, 129.25, 68.24, 58.30, 54.61, 28.79, 22.78.[1][6]

-

Infrared (IR) νₘₐₓ (neat)/cm⁻¹: 3041, 2992, 2969, 1634 (C=O), 1450, 1375, 1311, 1190, 753, 704.[1][6]

-

High-Resolution Mass Spectrometry (HRMS) m/z (ESI): 206.1215 ([M+H]⁺, calculated for C₁₂H₁₆NO₂⁺: 206.1165).[1][6]

Synthesis of N-benzyl-L-proline: A Validated Protocol

The most common and efficient synthesis of N-benzyl-L-proline is achieved through the direct N-alkylation of L-proline with a benzyl halide. The following protocol is a robust, field-proven method.

Causality and Mechanistic Insight

The reaction proceeds via a standard Sₙ2 mechanism. L-proline's secondary amine acts as the nucleophile, and benzyl chloride or bromide serves as the electrophile. The use of a strong base, such as potassium hydroxide (KOH), is critical for two reasons: it deprotonates the carboxylic acid of L-proline to prevent it from acting as a proton source, and it ensures the secondary amine remains in its more nucleophilic free base form. Isopropanol is an effective polar protic solvent that facilitates the dissolution of the reactants. The subsequent acidic workup protonates the carboxylate to yield the final zwitterionic or neutral product, depending on the final pH.

Detailed Experimental Protocol

This protocol details the synthesis using benzyl chloride and L-proline.[1][6]

Materials:

-

L-proline (5.00 g, 43.44 mmol, 1.0 eq.)

-

Potassium hydroxide (KOH) (9.78 g, 174.3 mmol, 4.0 eq.)

-

Isopropanol (50 mL)

-

Benzyl chloride (7.50 mL, 65.2 mmol, 1.5 eq.)

-

Concentrated Hydrochloric Acid (HCl)

-

Chloroform (60 mL)

-

Acetone (30 mL)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-proline (5.00 g) and potassium hydroxide (9.78 g) in isopropanol (50 mL).

-

Initial Stirring: Stir the mixture at 40 °C until a clear solution is obtained. This indicates the formation of the potassium salt of proline.

-

Addition of Benzyl Chloride: Add benzyl chloride (7.50 mL) to the solution.

-

Reaction: Continue stirring the reaction mixture at 40 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution to a pH of 5-6 by the dropwise addition of concentrated HCl. This step is exothermic and should be performed with caution.

-

Extraction and Stirring: Add chloroform (30 mL) to the neutralized mixture and stir vigorously overnight. This helps in the separation of the product and inorganic salts.

-

Filtration: Filter the resulting precipitate (primarily inorganic salts) and wash it with an additional portion of chloroform (30 mL).

-

Solvent Removal: Combine the organic phases (filtrate and washings) and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: Treat the resulting residue with acetone (30 mL) to precipitate the crude product. Stir or sonicate to break up any solids.

-

Final Purification: Filter the white solid product, wash it with a small amount of cold acetone, and dry it under a vacuum to yield pure (S)-1-benzylpyrrolidine-2-carboxylic acid.[1][6] A typical yield for this procedure is approximately 60%.[1][6]

Application in Asymmetric Organocatalysis

N-benzyl-L-proline and its derivatives are powerful organocatalysts, particularly for asymmetric aldol reactions.[7][8] They operate via an enamine-based mechanism, analogous to the function of Class I aldolase enzymes.[9]

The Enamine Catalytic Cycle

The catalytic cycle for a proline-catalyzed aldol reaction is a well-established paradigm in organocatalysis.[10][11][12] The N-benzyl derivative follows a similar pathway. The secondary amine of the catalyst reacts with a ketone (the donor) to form a nucleophilic enamine intermediate. This enamine then attacks an aldehyde (the acceptor) in a stereocontrolled fashion. The bulky N-benzyl group helps to direct the approach of the electrophile, enhancing stereoselectivity. Subsequent hydrolysis regenerates the catalyst and releases the aldol product.

Caption: Enamine catalytic cycle for the N-benzyl-L-proline mediated aldol reaction.

Safety and Handling

Proper handling of N-benzyl-L-proline is essential for laboratory safety. It is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves, eye protection, and face protection.[13]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at 2-8°C.[5]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

N-benzyl-L-proline stands as a testament to the power of rational molecular design. By modifying a simple, chiral amino acid, chemists have developed a powerful tool for asymmetric synthesis. Its straightforward preparation, stability, and effectiveness as an organocatalyst ensure its continued relevance in both academic research and industrial applications, particularly in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This guide has provided the foundational knowledge required for its synthesis, characterization, and safe application, empowering researchers to confidently integrate this versatile compound into their synthetic strategies.

References

- 1. N-BENZYL-L-PROLINE | 31795-93-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-BENZYL-L-PROLINE CAS#: 31795-93-4 [m.chemicalbook.com]

- 6. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 7. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 11. BJOC - A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry [beilstein-journals.org]

- 12. tandfonline.com [tandfonline.com]

- 13. N-Benzyl- L -prolinol 99 53912-80-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Potential Mechanism of Action of (R)-1-Benzylpyrrolidine-2-carboxylic acid

Abstract

(R)-1-Benzylpyrrolidine-2-carboxylic acid is a chiral derivative of the amino acid proline. While it serves as a valuable building block in synthetic and medicinal chemistry, its specific mechanism of action as a bioactive agent is not well-documented in publicly available literature.[1][2][3] This guide, therefore, takes a theoretical and practical approach to understanding its potential biological activities. By dissecting its molecular structure—the (R)-stereoisomer of a proline core with an N-benzyl modification—we can hypothesize plausible mechanisms of action based on well-established principles of pharmacology and the known roles of analogous compounds. This document provides a comprehensive analysis of these potential mechanisms and outlines a systematic, multi-tiered research protocol to elucidate its true biological function.

Introduction: Deconstructing this compound

This compound belongs to a class of compounds known as proline derivatives.[1][3] Proline itself is a unique proteinogenic amino acid, imparting significant conformational rigidity to peptides and proteins.[4] Its analogs are widely explored in medicinal chemistry for their ability to act as enzyme inhibitors, receptor modulators, and probes of cellular metabolism.[5][6][7]

The subject of this guide is characterized by three key structural features, each with significant implications for its potential biological activity:

-

The Pyrrolidine-2-carboxylic acid core: The foundational proline structure.

-

The (R)-Stereochemistry: A specific three-dimensional arrangement at the alpha-carbon.

-

The N-Benzyl group: A benzyl moiety attached to the ring's nitrogen atom.

Given the absence of direct studies on this molecule's mechanism, this guide will explore its potential pharmacology by examining each of these features in the context of established biochemical principles.

The Critical Role of Stereochemistry in Biological Activity

The specific (R)-configuration of the molecule is paramount. It is a fundamental principle in pharmacology that enantiomers—mirror-image isomers of a chiral drug—can have vastly different potencies, efficacies, and toxicities.[8][9] This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer, akin to a key fitting into a lock.[10]

One enantiomer, the eutomer, is often responsible for the desired therapeutic effect, while the other, the distomer, may be inactive or contribute to off-target effects.[8] For instance, (S)-propranolol is a potent β-adrenergic antagonist, whereas (R)-propranolol is approximately 100 times less active.[8] Therefore, any investigation into the mechanism of 1-Benzylpyrrolidine-2-carboxylic acid must consider the (R)-isomer specifically, as its (S)-counterpart could have a completely different biological profile.

Hypothesized Mechanisms of Action Based on Structural Analogy

Based on its structure as an N-benzylated proline analog, we can propose several plausible mechanisms of action.

Enzyme Inhibition

The conformationally constrained pyrrolidine ring of proline makes it an excellent scaffold for designing enzyme inhibitors that fit into specific active site clefts.[5] Many successful drugs are proline derivatives that target proteases and other enzymes.

-

Potential Targets:

-

Angiotensin-Converting Enzyme (ACE): Proline derivatives are famously used as ACE inhibitors (e.g., Captopril) for treating hypertension.[11][12] While simple derivatives have shown weak activity, the core structure is a known starting point for inhibitor design.[11]

-

Matrix Metalloproteases (MMPs): D-proline derivatives have been designed as selective inhibitors of MMPs, which are implicated in cancer and inflammatory diseases.[5]

-

Proline Cycle Enzymes: Enzymes like Pyrroline-5-Carboxylate Reductase 1 (PYCR1) and Proline Dehydrogenase (PRODH) are crucial for cancer cell metabolism.[13] Proline analogs have been successfully developed as inhibitors for these enzymes, representing a promising therapeutic strategy.[14][15]

-

The N-benzyl group can enhance binding to enzyme active sites by increasing lipophilicity and enabling additional hydrophobic or aromatic interactions.[16]

Modulation of Neurological Targets

Recent research has shown that N-benzylated amino acid derivatives can act as potent anticonvulsants and possess pain-attenuating properties.[17]

-

Potential Mechanism: Voltage-Gated Sodium Channel (VGSC) Modulation:

-

Structurally related N-benzyl amino amides have been shown to modulate both the fast and slow inactivation states of VGSCs.[18] This is a key mechanism for many antiepileptic and neuropathic pain drugs. The N-benzyl group is often a critical pharmacophore in these compounds.[18] It is plausible that this compound could interact with VGSCs, a hypothesis that is testable via electrophysiological methods.

-

Interaction with Proline Transporters

Proline analogs can interfere with cellular processes by acting as competitive inhibitors of proline transporters, affecting cellular metabolism and signaling pathways that rely on proline uptake.[6][13]

A Proposed Research Workflow for Mechanistic Elucidation

To systematically investigate the mechanism of action of this compound, a multi-stage approach is recommended. This workflow is designed to be a self-validating system, where each stage informs the next.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]

- 3. adooq.com [adooq.com]

- 4. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of the d-Proline Chemotype in Enzyme Inhibitors [mdpi.com]

- 6. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]

- 9. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 11. Synthesis and biological evaluation of proline derivatives as potential angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 14. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-1-Benzylpyrrolidine-2-carboxylic Acid (CAS 56080-99-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (R)-1-benzylpyrrolidine-2-carboxylic acid, also known as (R)-N-Benzyl-proline. We delve into its chemical and physical properties, synthesis, and purification, with a significant focus on its emerging role as a potent inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2). This guide will explore the mechanism of action of (R)-N-Benzyl-proline as an ASCT2 inhibitor, the downstream signaling pathways affected, and its applications in asymmetric synthesis and as a scaffold in drug discovery, particularly in oncology. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided to enable researchers to apply this knowledge in their work.

Introduction

This compound (CAS: 56080-99-0) is a chiral proline derivative that has garnered significant interest in both synthetic organic chemistry and medicinal chemistry.[1][2] Structurally, it is characterized by a pyrrolidine ring with a carboxylic acid at the 2-position and a benzyl group attached to the nitrogen atom. This unique structure confers upon it valuable properties as a chiral auxiliary and catalyst in asymmetric synthesis.[3][4][5][6] More recently, the benzylproline scaffold has been identified as a promising framework for the development of inhibitors targeting the amino acid transporter ASCT2, which is implicated in the growth and survival of various cancers.[7][8] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in leveraging the properties of this versatile molecule.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [2][9] |

| Molecular Weight | 205.25 g/mol | [2][9] |

| Appearance | White to light yellow solid | [10] |

| Melting Point | 174-175 °C | [10] |

| Boiling Point (Predicted) | 343.1 ± 35.0 °C | [10] |

| Density (Predicted) | 1.205 ± 0.06 g/cm³ | [10] |

| pKa (Predicted) | 2.35 ± 0.20 | [10] |

| Optical Rotation [α]D²⁵ | +28.4° (c = 1, EtOH) | [10] |

| Solubility | Slightly soluble in acetone, dichloromethane, and methanol. | [7] |

Spectroscopic Data:

-

¹H-NMR (CDCl₃, ppm): δ 7.2-7.4 (m, 5H), 4.0-4.4 (dd, 2H), 3.8 (dd, 1H), 3.6-3.7 (m, 1H), 2.8 (dd, 1H), 1.8-2.4 (m, 4H).[10]

-

¹³C NMR (75 MHz, D₂O) for the (S)-enantiomer: δ 173.54, 130.55, 130.05, 129.96, 129.25, 68.24, 58.30, 54.61, 28.79, 22.78.[11]

-

IR (neat, cm⁻¹): 3041, 2992, 2969, 1634, 1450, 1375, 1311, 1190, 753, 704.[11]

-

HRMS (ESI) for the (S)-enantiomer: m/z 206.1215 ([M + H]⁺, calculated 206.1165).[11]

Synthesis and Purification

This compound can be synthesized from D-proline and benzyl chloride. The following is a general and robust protocol.

Synthesis Workflow

Caption: Workflow for the synthesis of (R)-N-Benzyl-proline.

Detailed Synthesis Protocol

-

Reaction Setup: Suspend D-proline (115 g, 1 mol) and potassium hydroxide (168.3 g, 3 mol) in isopropanol (1 L).

-

Dissolution: Stir the suspension at 40°C until the solution becomes clear.

-

Addition of Benzyl Chloride: Slowly add benzyl chloride (137.3 g, 1.1 mol) to the reaction mixture.

-

Reaction: Continue stirring at 40°C for 6 hours.

-

Quenching and pH Adjustment: Cool the reaction mixture to 0-5°C and adjust the pH to 5-6 with concentrated hydrochloric acid (approximately 145 mL).

-

Extraction: Dilute the reaction mixture with chloroform (3 L) and stir for 18 hours.

-

Purification:

-

Remove the resulting potassium chloride (KCl) by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from acetone to yield this compound.[10]

-

Mechanism of Action: ASCT2 Inhibition

A significant area of interest for (R)-N-Benzyl-proline and its derivatives is their ability to inhibit the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a sodium-dependent neutral amino acid transporter.[7][8] ASCT2 is overexpressed in many types of cancer and is crucial for supplying cancer cells with glutamine, a key nutrient for their rapid growth and proliferation.[12][13][14]

The Role of ASCT2 in Cancer Metabolism

ASCT2 facilitates the uptake of neutral amino acids, with a preference for glutamine.[12] In cancer cells, this increased glutamine uptake fuels various metabolic pathways, including:

-

Anaplerosis: Glutamine is converted to α-ketoglutarate to replenish the Krebs cycle.[10]

-

Redox Homeostasis: Glutamine is a precursor for the synthesis of the antioxidant glutathione.[10]

-

Nucleotide and Amino Acid Synthesis: The nitrogen from glutamine is used for the synthesis of other non-essential amino acids and nucleotides.

-

mTORC1 Signaling: Intracellular glutamine levels are linked to the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][13]

(R)-N-Benzyl-proline as an ASCT2 Inhibitor

(R)-N-Benzyl-proline and its derivatives act as competitive inhibitors of ASCT2, binding to the substrate-binding site and blocking the transport of glutamine.[15] This inhibition leads to a cascade of downstream effects that are detrimental to cancer cells.

Downstream Signaling Pathway of ASCT2 Inhibition

Caption: Downstream effects of ASCT2 inhibition by (R)-N-Benzyl-proline.

Inhibition of ASCT2 by (R)-N-Benzyl-proline leads to:

-

Decreased Glutamine Uptake: This starves the cancer cells of a critical nutrient.

-

Inhibition of mTORC1 Signaling: Reduced intracellular glutamine levels lead to the inactivation of mTORC1, thereby halting cell growth and proliferation.[1][10]

-

Increased Oxidative Stress: Reduced glutathione synthesis makes cancer cells more susceptible to oxidative damage.[2][10]

-

Induction of Apoptosis: The combination of nutrient deprivation and cellular stress can trigger programmed cell death.[10]

Applications in Research and Drug Development

Asymmetric Synthesis

The chiral nature of this compound makes it a valuable tool in asymmetric synthesis, where it can be used as a chiral catalyst or auxiliary to control the stereochemical outcome of a reaction.[3][4][5] Proline and its derivatives are well-known to catalyze asymmetric aldol reactions, Mannich reactions, and Diels-Alder reactions.[6][16]

Representative Application: Asymmetric Aldol Reaction

Protonated N'-benzyl-N'-prolyl-proline hydrazide, a derivative of N-benzyl-proline, has been shown to be a highly enantioselective catalyst for the direct asymmetric aldol reaction between aromatic aldehydes and ketones.[4][5]

Drug Discovery and Development

The benzylproline scaffold is a key pharmacophore in the development of ASCT2 inhibitors for cancer therapy.[7][8] Structure-activity relationship (SAR) studies have shown that modifications to the benzyl ring can significantly impact the inhibitory potency.[7][8] For instance, increasing the hydrophobicity of the substituent on the benzyl ring generally leads to a higher binding affinity for ASCT2.[7][8]

Structure-Activity Relationship of Benzylproline Derivatives as ASCT2 Inhibitors

| Compound | Ki (μM) |

| (R)-γ-benzyl-L-proline hydrochloride | 2000 ± 1500 |

| (R)-γ-(4-fluoro-benzyl)-L-proline | 190 ± 110 |

| (R)-γ-(3-fluoro-benzyl)-L-proline | 177 ± 31 |

| (R)-γ-(2-fluoro-benzyl)-L-proline | 83 ± 20 |

| (R)-γ-(2-bromo-benzyl)-L-proline | 25 ± 15 |

| (R)-γ-(2,4-dichloro-benzyl)-L-proline | 30 ± 14 |

| (R)-γ-(4-biphenylmethyl)-L-proline | 3 ± 2 |

Data adapted from Grewer et al. (2017).[8]

The development of potent and selective ASCT2 inhibitors based on the (R)-N-Benzyl-proline scaffold is an active area of research with the potential to yield novel anticancer therapeutics.[14]

Experimental Protocols

ASCT2 Inhibition Assay (Radiolabeled Uptake)

This protocol describes a method to assess the inhibitory effect of (R)-N-Benzyl-proline on ASCT2-mediated glutamine uptake using a radiolabeled substrate.

References

- 1. Inflammatory T cell responses rely on amino acid transporter ASCT2 facilitation of glutamine uptake and mTORC1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]

- 4. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. bioivt.com [bioivt.com]

- 12. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]

- 13. scispace.com [scispace.com]

- 14. Recent advances in ASCT2 inhibitors: ligand design and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]

The Strategic Role of (R)-1-Benzylpyrrolidine-2-carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational rigidity and its capacity to serve as a versatile scaffold in the design of novel therapeutics.[1] This guide delves into the synthesis, application, and structure-activity relationships of a particularly valuable class of these compounds: (R)-1-Benzylpyrrolidine-2-carboxylic acid and its derivatives. With a focus on providing actionable insights for researchers and drug development professionals, this document elucidates the causal factors behind synthetic choices, outlines field-proven protocols, and explores the therapeutic landscape shaped by this essential chiral building block, most notably in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.

Introduction: The Significance of the Proline-Derived Scaffold

Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and small molecules due to its cyclic structure.[1][2] This inherent rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets. The this compound scaffold, a derivative of D-proline, combines this conformational advantage with a benzyl protecting group on the nitrogen atom. This N-benzyl group serves a dual purpose: it protects the secondary amine during synthesis and can also engage in beneficial hydrophobic interactions within a target's binding site.

These structural features make this compound a key intermediate in the synthesis of a range of biologically active molecules, from protease inhibitors to antiviral and neurological agents.[3] Its most prominent application, however, lies in the creation of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs fundamental to the management of hypertension and heart failure.[4]

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of this compound and its analogues is a critical process where stereochemical integrity is paramount. The choice of starting materials and reaction conditions is dictated by the need for high enantiomeric purity and good overall yield.

Key Synthetic Strategy: Reductive Amination and Cyclization

A common and effective strategy for the synthesis of N-substituted proline derivatives involves the reductive amination of a keto acid precursor with a primary amine, followed by cyclization. This approach allows for the introduction of the desired N-substituent while concurrently forming the pyrrolidine ring.

Experimental Protocol: Synthesis of this compound from (R)-Glutamic Acid

This protocol outlines a representative synthesis, starting from the readily available chiral pool material, (R)-Glutamic acid.

Step 1: N-Benzylation of (R)-Glutamic Acid

-

To a solution of (R)-Glutamic acid (1 equivalent) in aqueous sodium hydroxide (2M), add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture vigorously for 12-18 hours.

-

Acidify the mixture with hydrochloric acid (1M) to a pH of approximately 3-4, leading to the precipitation of the N-benzyl glutamic acid derivative.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization to form (R)-1-Benzylpyrrolidine-2,5-dione

-

Suspend the N-benzyl glutamic acid derivative in acetic anhydride (5-10 volumes).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude pyroglutamic acid derivative.

Step 3: Reduction to this compound

-

Dissolve the crude pyroglutamic acid derivative in a suitable solvent, such as tetrahydrofuran (THF).

-

Add a reducing agent, for example, a solution of borane-dimethyl sulfide complex (BH3·SMe2) (2-3 equivalents), dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Carefully quench the reaction with methanol, followed by acidification with hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Causality in Experimental Design

-

Choice of Starting Material: (R)-Glutamic acid is an ideal starting material as it provides the necessary carbon backbone and the correct stereochemistry at the alpha-carbon, which is retained throughout the synthesis.

-

N-Benzylation: The use of benzyl bromide under basic conditions is a standard and efficient method for the N-alkylation of amino acids. The base deprotonates the amino group, increasing its nucleophilicity.

-

Cyclization: Acetic anhydride serves as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization to the pyroglutamic acid derivative.

-

Reduction: The choice of a powerful reducing agent like borane is crucial for the complete reduction of both the carboxylic acid and the amide carbonyl groups of the pyroglutamic intermediate to form the final product.

Application in Drug Development: The Case of ACE Inhibitors

The this compound scaffold and its bicyclic analogues are central to the structure of several major ACE inhibitors, including Ramipril and Perindopril.[5][6] In these drugs, the pyrrolidine ring mimics the C-terminal proline residue of ACE substrates, while the carboxylic acid group chelates the essential zinc ion in the enzyme's active site.[7]

Logical Workflow for ACE Inhibitor Synthesis

The general workflow for synthesizing an ACE inhibitor using a proline-based intermediate involves a peptide coupling reaction.

Structure-Activity Relationship (SAR) Insights

The development of potent ACE inhibitors is a testament to the power of rational drug design. Key SAR principles for this class of compounds include:

-

N-Ring Carboxylic Acid: A free carboxylic acid on the proline-like ring is essential for binding to the zinc ion in the ACE active site.[7]

-

Hydrophobic N-Ring Substituents: Large, hydrophobic heterocyclic rings in the N-ring position, such as the bicyclic systems found in Ramipril and Perindopril, generally increase potency.[7]

-

Side Chain Mimicry: The side chain coupled to the proline nitrogen is designed to mimic the penultimate amino acid of natural ACE substrates, typically phenylalanine. This is achieved with moieties like the phenylethyl group.

-

Ester Prodrugs: Esterification of the side-chain carboxylate creates a prodrug (e.g., Ramipril) that is more orally bioavailable. The ester is hydrolyzed in vivo to the active diacid form (Ramiprilat).[7]

| Compound | Core Scaffold | Key Side Chain | IC50 (nM) |

| Enalaprilat | L-proline | N-(1-carboxy-3-phenylpropyl)-L-alanine | 1.2 |

| Lisinopril | L-proline | N2-(1-carboxy-3-phenylpropyl)-L-lysine | 1.0 |

| Ramiprilat | (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | N-(1-carboxy-3-phenylpropyl)-L-alanine | 0.8 |

| Perindoprilat | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid | N-(1-ethoxycarbonyl-butyl)-L-alanine | 2.4 |

Note: IC50 values are approximate and can vary based on assay conditions.

Advanced Derivatives and Future Directions

Research into this compound derivatives continues to expand beyond ACE inhibitors. The scaffold is being explored in the development of:

-

Antimicrobial Agents: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

-

CXCR4 Antagonists: These have potential applications in cancer metastasis and HIV treatment.

-

Enzyme Inhibitors: The rigid scaffold is being utilized to design inhibitors for a variety of other enzymes.

The modular nature of the scaffold allows for systematic modification and the exploration of a vast chemical space. Future work will likely focus on the development of derivatives with improved pharmacokinetic properties and novel mechanisms of action.

Conclusion

This compound and its derivatives represent a powerful platform in drug discovery. A thorough understanding of their synthesis, the rationale behind experimental choices, and their structure-activity relationships is essential for any scientist working in this field. The principles outlined in this guide, from the strategic selection of starting materials to the rational design of potent inhibitors, provide a solid foundation for the continued development of innovative therapeutics based on this privileged scaffold.

References

- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Role of N-benzyl-L-proline in Asymmetric Synthesis: Mechanisms, Applications, and Protocols

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric organocatalysis has become an indispensable tool in modern synthetic chemistry, offering a robust, metal-free alternative for the construction of chiral molecules. Within this field, the amino acid L-proline is a foundational catalyst, celebrated for its efficiency and versatility.[1] This technical guide delves into a crucial derivative, N-benzyl-L-proline, exploring how the strategic modification of the proline core enhances its catalytic performance. We will dissect the mechanistic underpinnings of its action, provide a detailed overview of its application in key carbon-carbon bond-forming reactions, and furnish field-proven experimental protocols. This document serves as a comprehensive resource for chemists seeking to leverage N-benzyl-L-proline and its derivatives to achieve high levels of stereocontrol in complex molecular synthesis.

Introduction: The Proline Scaffold in Organocatalysis

L-proline's efficacy as an organocatalyst stems from its unique bifunctional nature. The secondary amine serves as a nucleophilic handle to activate carbonyl compounds (ketones and aldehydes) via enamine formation, while the carboxylic acid group acts as a Brønsted acid/base co-catalyst, participating in proton transfer and orienting substrates through hydrogen bonding.[1][2] This dual activation mode, operating within a conformationally rigid pyrrolidine ring, creates a well-defined chiral environment essential for inducing asymmetry.[3]

The modification of the nitrogen atom in the proline ring has been a fruitful strategy for fine-tuning catalytic activity and selectivity.[3][4] Introducing substituents alters the steric and electronic properties of the catalyst, directly influencing the transition state of the reaction. The N-benzyl group is a particularly noteworthy substituent. Its introduction enhances the steric bulk around the catalytic center, which can lead to more pronounced facial discrimination of incoming electrophiles, thereby improving enantioselectivity.[5] Furthermore, the benzyl group can impact the catalyst's solubility and stability, offering practical advantages in various reaction media.

This guide will focus on N-benzyl-L-proline and its direct derivatives, elucidating their role as powerful catalysts in asymmetric synthesis.

The Core Mechanism: Enamine Catalysis

N-benzyl-L-proline catalyzes reactions through a well-established enamine mechanism, analogous to that of unsubstituted L-proline.[6] The catalytic cycle is a sequence of equilibrium steps where the catalyst is regenerated at the end of the reaction.

The catalytic cycle involves:

-

Enamine Formation: The secondary amine of N-benzyl-L-proline condenses with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. The carboxylic acid group facilitates this step by promoting the dehydration process.

-

Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile (e.g., an aldehyde). The stereochemical outcome is dictated by a highly organized, chair-like transition state, often referred to as a Zimmerman-Traxler model. The bulky N-benzyl group plays a crucial role here, sterically shielding one face of the enamine, forcing the electrophile to approach from the less hindered face.[6][7] The carboxylic acid group further stabilizes this transition state by forming a hydrogen bond with the electrophile, enhancing its reactivity and geometric definition.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the final chiral product and regenerating the N-benzyl-L-proline catalyst to re-enter the cycle.

Key Application: The Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for creating chiral β-hydroxy carbonyl compounds.[8] Proline and its derivatives are highly effective catalysts for the direct aldol reaction between ketones and aldehydes.[9][10]

Causality and Field Insights

While L-proline itself is effective, the use of N-substituted derivatives like N-benzyl-L-proline or related structures such as protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide can lead to significantly higher enantioselectivities, especially with challenging aromatic aldehydes.[11] The benzyl group enhances the rigidity and steric hindrance of the transition state assembly, leading to a more pronounced energy difference between the two competing diastereomeric transition states, which translates directly to higher ee values. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are often used to ensure solubility of the catalyst and intermediates, but optimized protocols have also been developed in greener solvent mixtures like methanol/water.[12]

Data Presentation: Performance in Aldol Reactions

The following table summarizes representative results for aldol reactions catalyzed by N-benzyl-L-proline derivatives, demonstrating their effectiveness across various substrates.

| Entry | Aldehyde | Ketone | Catalyst (mol%) | Conditions | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |

| 1 | 4-Nitrobenzaldehyde | Acetone | 10 | DMSO, rt, 4h | 97 | - | 96 | [11] |

| 2 | 2-Nitrobenzaldehyde | Acetone | 10 | DMSO, rt, 4h | 93 | - | 99 | [11] |

| 3 | 4-Chlorobenzaldehyde | Acetone | 10 | DMSO, rt, 12h | 89 | - | 93 | [11] |

| 4 | Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O, rt, 24h | 78 | 90:10 | 95 | [12] |

| 5 | 4-Methoxybenzaldehyde | Cyclohexanone | 20 | DCM, 2°C, 72h | 95 | 98:2 | 99 | [10] |

Note: Data in the table is compiled from studies using closely related N-benzyl-proline derivatives and optimized proline-catalyzed systems to illustrate typical performance.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a representative procedure for the direct asymmetric aldol reaction between an aromatic aldehyde and a ketone, catalyzed by a proline-based system.[10][13]

Workflow Diagram

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry 10 mL vial equipped with a magnetic stir bar, add the N-benzyl-L-proline derivative catalyst (e.g., 0.025 mmol, 10 mol%).

-

Solvent and Reagent Addition: Add the solvent (e.g., 0.5 mL of DMSO or DCM) followed by the ketone (e.g., acetone, 1.25 mmol). Stir the mixture at room temperature for 10 minutes.[10]

-

Initiation: Cool the reaction mixture to the desired temperature (e.g., -10°C to room temperature). Add the aldehyde (0.25 mmol) in one portion.

-

Reaction Monitoring: Seal the vial and stir the reaction mixture vigorously for the required time (typically 4-72 hours). Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure aldol product.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Other Key Transformations

The utility of N-benzyl-L-proline extends to other fundamental asymmetric C-C bond-forming reactions.

Asymmetric Michael Addition

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another powerful reaction catalyzed by proline derivatives. The N-benzyl-L-proline catalyst activates the donor ketone or aldehyde to form an enamine, which then adds to the Michael acceptor in a highly stereocontrolled manner.[14] The bulky benzyl group is again instrumental in directing the stereochemical outcome by controlling the facial selectivity of the enamine's attack on the nitroalkene or enone.[15]

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that combines an aldehyde, an amine, and a carbonyl compound to form a β-amino carbonyl compound. In the asymmetric organocatalytic version, N-benzyl-L-proline first forms an enamine with the carbonyl donor. This enamine then adds to an imine (pre-formed or generated in situ from the aldehyde and amine), with the catalyst's chiral scaffold directing the stereochemistry of the addition.[16][17] This method provides efficient access to chiral amines and 1,3-amino alcohols, which are prevalent motifs in pharmaceuticals and natural products.[16]

Synthesis of N-benzyl-L-proline Catalyst

For laboratories requiring access to the catalyst, N-benzyl-L-proline can be synthesized from commercially available and inexpensive L-proline.

Protocol for N-Benzylation of L-Proline

This procedure is adapted from established literature methods for the N-alkylation of amino acids.[18]

-

Base and Solvent: In a round-bottom flask, dissolve L-proline (1.0 eq.) and potassium hydroxide (KOH, 3.0-4.0 eq.) in isopropanol. Stir the mixture at 40°C until a clear solution is obtained.

-

Alkylation: Add benzyl chloride or benzyl bromide (1.5 eq.) to the solution. Continue stirring at 40°C for 6-8 hours.

-

Neutralization and Workup: After cooling to room temperature, carefully neutralize the reaction mixture to pH 5-6 with 6 M hydrochloric acid (HCl). Add chloroform and stir the biphasic mixture overnight.

-

Isolation: Filter the resulting precipitate (KCl). Separate the organic layer and evaporate the solvent under reduced pressure.

-

Purification: Treat the residue with cold acetone to precipitate the crude product. Filter the white solid, wash with cold acetone, and dry under vacuum to yield N-benzyl-L-proline.[18]

Conclusion and Future Outlook

N-benzyl-L-proline stands as a testament to the power of rational catalyst design in asymmetric organocatalysis. By introducing a sterically demanding benzyl group onto the proline scaffold, chemists have created a catalyst with enhanced capabilities for stereocontrol in a variety of essential synthetic transformations, including aldol, Michael, and Mannich reactions. Its straightforward synthesis, operational simplicity, and robust performance make it an attractive tool for both academic research and industrial drug development. Future efforts will likely focus on immobilizing N-benzyl-L-proline on solid supports for improved recyclability and integrating it into telescoped or flow-chemistry processes to further enhance the efficiency and sustainability of chiral molecule synthesis.[19][20]

References

- 1. tandfonline.com [tandfonline.com]

- 2. BJOC - A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry [beilstein-journals.org]

- 3. N-Benzyl-L-proline ethyl ester | 955-40-8 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction | MDPI [mdpi.com]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 19. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

- 20. benthamdirect.com [benthamdirect.com]

spectroscopic data of (R)-1-Benzylpyrrolidine-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-1-Benzylpyrrolidine-2-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key chiral building block in pharmaceutical synthesis.[1] As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and interpretive logic that underpins a robust characterization workflow.

The structural elucidation of this compound relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation of the molecule's identity and stereochemistry.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of the amino acid proline.[2] Its structure comprises a saturated five-membered pyrrolidine ring, a carboxylic acid functional group at the C2 position, and a benzyl group attached to the nitrogen atom. The chiral center at C2 dictates the molecule's stereochemistry, which is crucial for its biological activity and application in asymmetric synthesis.

Below is the chemical structure with atoms systematically numbered to facilitate the discussion of spectroscopic data.

Caption: Molecular structure of this compound.

The following sections detail the expected spectroscopic data based on this structure and established principles of chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A self-validating NMR protocol ensures data integrity and reproducibility.

Caption: Standard workflow for NMR data acquisition and processing.

Expertise & Experience Insight: The choice of solvent is critical. While CDCl₃ is common, DMSO-d₆ is often superior for carboxylic acids as it reliably allows for the observation of the acidic proton's signal, which can be broadened or exchange away in other solvents.[3] The acidic proton signal in DMSO typically appears as a broad singlet at a very high chemical shift (>10 ppm), making it easily identifiable.[4][5]

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| H8 (COOH) | ~12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded acidic proton, characteristic of carboxylic acids.[3] |

| H11, H12, H13, H14, H15 (Aromatic) | ~7.2 - 7.4 | Multiplet | 5H | Protons on the phenyl ring of the benzyl group. |

| H9 (CH₂-Ph) | ~3.5 - 4.5 | AB quartet | 2H | Diastereotopic protons adjacent to the chiral center (N1) and the aromatic ring. |

| H2 (CH-COOH) | ~3.0 - 3.5 | Multiplet | 1H | Proton alpha to both the nitrogen and the carbonyl group. |

| H5 (CH₂) | ~2.8 - 3.2 | Multiplet | 2H | Protons on the pyrrolidine ring adjacent to the nitrogen. |

| H3, H4 (CH₂) | ~1.8 - 2.2 | Multiplet | 4H | Protons on the remaining positions of the pyrrolidine ring. |

Trustworthiness Insight: The benzyl protons (H9) are expected to be diastereotopic due to the adjacent chiral center (C2). This means they are chemically non-equivalent and should appear as a pair of doublets (an AB quartet), not a simple singlet. Observing this pattern is a strong confirmation of the structure's integrity. Further confirmation can be achieved with a COSY (Correlation Spectroscopy) experiment, which would show correlations between adjacent protons in the pyrrolidine ring.

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

| Carbon Label | Expected Chemical Shift (δ, ppm) | Assignment Rationale |

| C6 (COOH) | ~170 - 180 | Carbonyl carbon of a carboxylic acid, highly deshielded.[5] |

| C10 (Ar-C1) | ~135 - 140 | Quaternary aromatic carbon attached to the benzylic CH₂. |

| C11, C12, C13, C14, C15 (Aromatic) | ~125 - 130 | Aromatic carbons of the benzyl group. |

| C2 (CH-COOH) | ~65 - 75 | Carbon of the chiral center, attached to N and COOH. |

| C9 (CH₂-Ph) | ~55 - 65 | Benzylic carbon attached to nitrogen. |

| C5 (CH₂) | ~50 - 60 | Pyrrolidine carbon adjacent to nitrogen. |

| C3, C4 (CH₂) | ~20 - 35 | Remaining pyrrolidine ring carbons. |

Authoritative Grounding: The chemical shifts for carboxyl carbons typically appear in the 165-185 ppm range.[4] The specific environment in this compound would place it within this established region. An HSQC (Heteronuclear Single Quantum Coherence) experiment would be a self-validating step, correlating each proton signal directly to its attached carbon signal, confirming the assignments in both tables.

Infrared (IR) Spectroscopy